molecular formula C12H8ClN5 B4497670 2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrazine

2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrazine

Cat. No.: B4497670
M. Wt: 257.68 g/mol
InChI Key: CTVDDXOOCKAWLY-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrazine is a heterocyclic compound that features both a triazole and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with pyrazine-2-carboxylic acid under acidic conditions to form the desired triazole-pyrazine compound . The reaction conditions often include the use of a strong acid like hydrochloric acid and heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN5/c13-9-3-1-8(2-4-9)11-16-12(18-17-11)10-7-14-5-6-15-10/h1-7H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVDDXOOCKAWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)C3=NC=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrazine
Reactant of Route 2
Reactant of Route 2
2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrazine
Reactant of Route 3
2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrazine
Reactant of Route 4
2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrazine
Reactant of Route 5
2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrazine
Reactant of Route 6
2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrazine

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